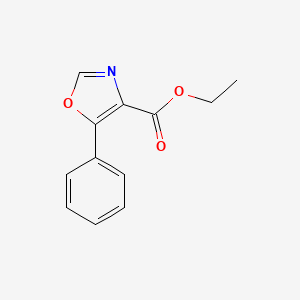

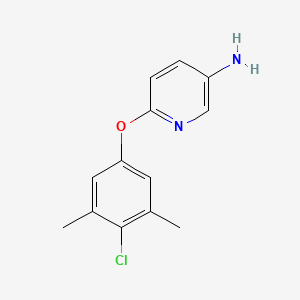

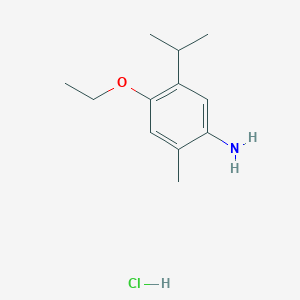

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine are not fully documented. Its molecular weight is 215.64 g/mol. More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用

Synthesis and Structural Characterization

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine and its derivatives have been explored in scientific research for their unique structural properties. For instance, Aydın and Arslan (2021) synthesized a related compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, identifying its structure through FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, as well as X-ray crystallography. The molecule exhibits high kinetic stability and chemical hardness, as revealed by HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping using density functional theory (DFT) methods (Aydın & Arslan, 2021).

Coordination Chemistry

Significant research has been conducted into the coordination chemistry of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives. Dehghanpour et al. (2009, 2010) synthesized copper(I) and rhenium(I) complexes using ligands closely related to N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine. These studies highlighted the formation of complexes with distinct geometries and the observation of quasireversible redox behavior, shedding light on the potential for these compounds in catalytic and electrochemical applications (Dehghanpour, Khalaj, & Mahmoudi, 2009); (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

Molecular Precursors and Therapeutic Agents

Explorations into the role of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives as molecular precursors for dendrimeric materials have been made, with potential applications as slow and sustained nitric oxide-releasing therapeutic agents. Badour et al. (2018) synthesized and characterized two molecular precursors, demonstrating the ability of the nitrosated derivatives to release nitric oxide over a period of 21 days, indicating potential for medical and therapeutic uses (Badour, Arnett-Butscher, Mohanty, Squattrito, Lambright, & Kirschbaum, 2018).

Fluorescent Sensors and Live Cell Imaging

A novel application of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives in the development of fluorescent sensors has been reported. Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+, demonstrating its use in imaging Hg2+ in MCF-7 cells. This highlights the compound's potential in environmental monitoring and biomedical imaging (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

Safety And Hazards

特性

IUPAC Name |

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOGCLCWAUVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)